

Benchmarking the efficiency of "Methyl o-tolyl sulfide" in specific named reactions

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Compound of Interest

Compound Name: Methyl o-tolyl sulfide

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Benchmarking the Efficiency of Methyl o-tolyl sulfide in Key Organic Reactions

For researchers and professionals in drug development and chemical synthesis, the choice of reagents is paramount to the efficiency, selectivity, and overall success of a reaction. This guide provides a comparative analysis of "**Methyl o-tolyl sulfide**" and its corresponding sulfoxide in two distinct and important organic reactions: enantioselective sulfoxidation and a transition-metal-free C-O cross-coupling reaction. The performance of the ortho-tolyl substrate is compared with other relevant aryl sulfides and sulfoxides, supported by experimental data and detailed protocols.

Enantioselective Oxidation of Aryl Sulfides

The selective oxidation of sulfides to chiral sulfoxides is a fundamental transformation in organic synthesis, with the products serving as valuable chiral auxiliaries and intermediates in the synthesis of pharmaceuticals. Here, we compare the enzymatic oxidation of "**Methyl o-tolyl sulfide**" with other aryl sulfides using an artificial unspecific peroxygenase (artUPO), a biocatalyst capable of performing highly selective oxyfunctionalizations under mild conditions.

Comparative Performance in Biocatalytic Oxidation

The efficiency of artUPO in oxidizing various aryl methyl sulfides is summarized in the table below. The data highlights the substrate scope of the enzyme and provides a basis for

comparing the reactivity of "Methyl o-tolyl sulfide".

Substrate	Product	Conversion (%)	Enantiomeric Excess (ee, %)	Configuration
Methyl o-tolyl sulfide	Methyl o-tolyl sulfoxide	40	>99	(S)
Methyl phenyl sulfide	Methyl phenyl sulfoxide	99	>99	(S)
Methyl p-tolyl sulfide	Methyl p-tolyl sulfoxide	98	>99	(S)
Methyl m-tolyl sulfide	Methyl m-tolyl sulfoxide	95	>99	(S)
4-Fluorophenyl methyl sulfide	4-Fluorophenyl methyl sulfoxide	85	>99	(S)
4-Chlorophenyl methyl sulfide	4-Chlorophenyl methyl sulfoxide	78	>99	(S)
4-Methoxyphenyl methyl sulfide	4-Methoxyphenyl methyl sulfoxide	92	>99	(S)

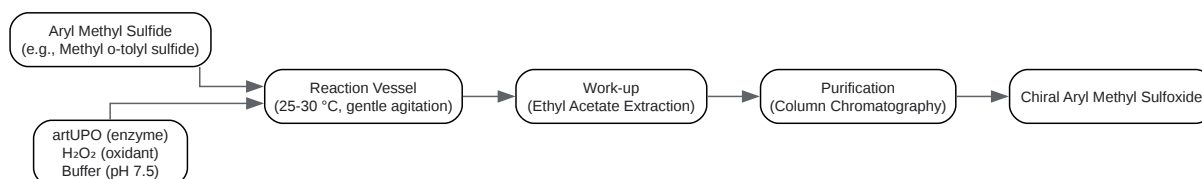
Data adapted from studies on unspecific peroxygenases. Conversion and ee values are representative and can vary with specific reaction conditions.

Experimental Protocol: General Procedure for Biocatalytic Sulfoxidation

A solution of the aryl methyl sulfide (1 mM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing a co-solvent like DMSO (1-5% v/v) to aid substrate solubility is prepared. The reaction is initiated by the addition of the artificial unspecific peroxygenase (artUPO) to a final concentration of 1-5 μM . Hydrogen peroxide (H_2O_2) is then added portion-wise or via a syringe pump over a period of several hours to a final concentration of 1.1-1.5 equivalents, while maintaining the reaction temperature at 25-30 $^\circ\text{C}$ with gentle agitation. The reaction progress is monitored by HPLC or GC. Upon completion, the product is extracted with

an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Experimental Workflow for Biocatalytic Sulfoxidation



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Caption: Workflow for the biocatalytic oxidation of aryl methyl sulfides.

Transition-Metal-Free C-O Cross-Coupling of Aryl Methyl Sulfoxides

A novel and increasingly important area of research is the development of transition-metal-free cross-coupling reactions, which offer advantages in terms of cost, toxicity, and ease of product purification. Here, we evaluate the performance of "Methyl o-tolyl sulfoxide" as an electrophile in a formal nucleophilic aromatic substitution reaction with alcohols, a reaction that proceeds without a transition metal catalyst.^{[1][2]}

Comparative Performance in Transition-Metal-Free Cross-Coupling

The following table compares the yields of various aryl methyl sulfoxides in the cross-coupling reaction with cyclohexylethan-1-ol. This data demonstrates the influence of the electronic and steric properties of the aryl group on the reaction efficiency.

Aryl Methyl Sulfoxide	Alcohol	Product	Yield (%)
Methyl o-tolyl sulfoxide	Cyclohexylethan-1-ol	1-Cyclohexyl-2-(o-tolyloxy)ethane	65
Phenyl methyl sulfoxide	Cyclohexylethan-1-ol	1-Cyclohexyl-2-phenoxyethane	76
4-Cyanophenyl methyl sulfoxide	Cyclohexylethan-1-ol	1-Cyclohexyl-2-(4-cyanophenoxy)ethane	92
4-(Trifluoromethyl)phenyl methyl sulfoxide	Cyclohexylethan-1-ol	1-Cyclohexyl-2-(4-(trifluoromethyl)phenoxy)ethane	95
4-Methoxyphenyl methyl sulfoxide	Cyclohexylethan-1-ol	1-Cyclohexyl-2-(4-methoxyphenoxy)ethane	58
1-Naphthyl methyl sulfoxide	Cyclohexylethan-1-ol	1-(2-(Cyclohexylethoxy))naphthalene	94

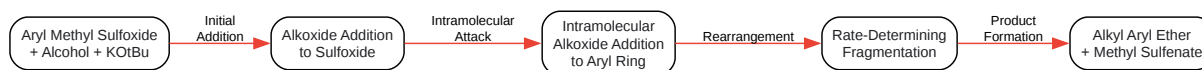
Data adapted from a study on transition-metal-free cross-coupling of aryl methyl sulfoxides.[\[1\]](#)
[\[2\]](#)

Experimental Protocol: General Procedure for Transition-Metal-Free C-O Cross-Coupling

In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), the aryl methyl sulfoxide (0.2 mmol), the alcohol (0.4 mmol), and potassium tert-butoxide (KOtBu, 0.4 mmol) are combined in anhydrous 1,2-dimethoxyethane (DME, 0.4 mL). The reaction mixture is then heated to 110 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkyl aryl ether.

Proposed Reaction Pathway

The reaction is proposed to proceed via a nucleophilic addition mechanism.[1]



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Caption: Proposed mechanism for the transition-metal-free C-O cross-coupling.[1]

Conclusion

This comparative guide demonstrates the utility of "**Methyl o-tolyl sulfide**" and its corresponding sulfoxide in two distinct and synthetically valuable reactions. In biocatalytic enantioselective oxidation, "**Methyl o-tolyl sulfide**" is a viable substrate, albeit with slightly lower conversion compared to its para- and meta-isomers, but still achieving excellent enantioselectivity. In the transition-metal-free C-O cross-coupling reaction, "Methyl o-tolyl sulfoxide" performs moderately well, with yields influenced by the steric hindrance of the ortho-methyl group compared to less hindered or electron-deficient aryl sulfoxides. The provided data and protocols offer a valuable resource for researchers in selecting appropriate substrates and reaction conditions for their synthetic endeavors.

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